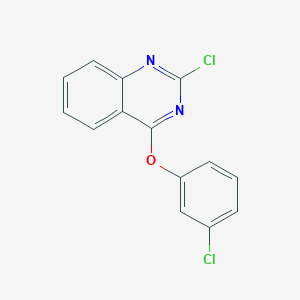

2-Chloro-4-(3-chlorophenoxy)quinazoline

Description

Structure

3D Structure

Properties

CAS No. |

61067-68-3 |

|---|---|

Molecular Formula |

C14H8Cl2N2O |

Molecular Weight |

291.1 g/mol |

IUPAC Name |

2-chloro-4-(3-chlorophenoxy)quinazoline |

InChI |

InChI=1S/C14H8Cl2N2O/c15-9-4-3-5-10(8-9)19-13-11-6-1-2-7-12(11)17-14(16)18-13/h1-8H |

InChI Key |

IDCCFNVIYOEIHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 2 Chloro 4 3 Chlorophenoxy Quinazoline

Strategies for Quinazoline (B50416) Ring Formation

The foundational step in the synthesis is the construction of the bicyclic quinazoline ring system, which consists of a fused benzene and pyrimidine ring. This is typically achieved through cyclization reactions using readily available precursors.

Cyclization Reactions for Benzene and Pyrimidine Ring Fusion

The quinazoline skeleton is assembled through various cyclization strategies. Many conventional and green synthetic methods have been developed for this purpose. A common approach involves the reaction of anthranilic acid derivatives with a one-carbon synthon, such as formamide or orthoesters, to form the pyrimidine portion of the ring system. The Niementowski quinazoline synthesis, for example, involves the thermal condensation of anthranilic acids with amides to yield quinazolin-4(3H)-ones, which are key intermediates. tandfonline.comgeneris-publishing.comfrontiersin.org This reaction often requires high temperatures and can be accelerated using microwave irradiation to improve yields and reduce reaction times. frontiersin.org

Another widely used method is the cyclization of N-acylanthranilic acids. For instance, treating anthranilic acid with acetic anhydride leads to the formation of a benzoxazinone intermediate. This intermediate can then react with an amine or ammonia, causing the ring to open and subsequently re-close to form the desired quinazolinone ring. tandfonline.com

Precursor Synthesis Approaches (e.g., utilizing o-anthranilic acids)

Ortho-anthranilic acids are the most prevalent and versatile starting materials for constructing the quinazoline scaffold. tandfonline.comijarsct.co.innih.gov The synthesis of the direct precursor for chlorination, quinazoline-2,4-dione (also known as quinazoline-2,4(1H,3H)-dione), is efficiently achieved from anthranilic acid. A common and effective method involves the reaction of anthranilic acid with urea or a cyanate, such as potassium cyanate. generis-publishing.comijarsct.co.ingoogle.com

In a typical procedure, anthranilic acid is heated with urea, often without a solvent or in a high-boiling solvent, at temperatures between 150-160°C. generis-publishing.com Alternatively, reacting anthranilic acid with potassium cyanate in an aqueous solution under controlled pH (typically 9-12) and temperature (20-100°C) also yields quinazoline-2,4-dione with high efficiency. google.com This precursor, which contains two lactam (cyclic amide) groups, is the crucial intermediate for the subsequent introduction of chloro moieties at the C-2 and C-4 positions.

| Reagent | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Urea | Heating at 150-160°C | Good | generis-publishing.com |

| Potassium Cyanate | Aqueous solution, 20-100°C, pH 9-12 | >85% | google.com |

Introduction of the 2-Chloro Moiety

To arrive at the target compound, the quinazoline ring must be chlorinated. The key intermediate for the final synthetic step is 2,4-dichloroquinazoline. This is generated by the simultaneous chlorination of both the C-2 and C-4 positions of the quinazoline-2,4-dione precursor.

Chlorination Reactions at the Quinazoline C-2 Position

The conversion of the lactam groups in quinazoline-2,4-dione to chloro groups is achieved using potent chlorinating agents. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess and as the reaction solvent. nih.govsemanticscholar.org The reaction is typically conducted at reflux temperature. researchgate.net Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture. indianchemicalsociety.com Other reagents like thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF) can also be employed. researchgate.net This reaction converts the quinazoline-2,4-dione into the highly reactive 2,4-dichloroquinazoline intermediate.

| Chlorinating Agent(s) | Typical Conditions | Product | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, often with a base (e.g., tertiary amine) | 2,4-dichloroquinazoline | nih.govsemanticscholar.org |

| POCl₃ / PCl₅ mixture | Heating | 2,4-dichloroquinazoline | indianchemicalsociety.com |

| Thionyl chloride (SOCl₂) / DMF | Reflux | 2,4-dichloroquinazoline | researchgate.net |

Mechanistic Pathways for C-2 Halogenation

The chlorination of the lactam groups at C-2 and C-4 proceeds via a mechanism involving the activation of the carbonyl oxygen. In the case of POCl₃, the reaction occurs in two main stages. nih.govsemanticscholar.org First, the carbonyl oxygen of the lactam (or its enol tautomer) acts as a nucleophile, attacking the phosphorus atom of POCl₃. This initial step is a phosphorylation, forming a phosphorylated intermediate. nih.gov This transformation converts the hydroxyl group of the enol tautomer into a good leaving group.

Regioselective Functionalization at the C-4 Position with Phenoxy Groups

The final step in the synthesis of 2-Chloro-4-(3-chlorophenoxy)quinazoline is the nucleophilic aromatic substitution (SₙAr) on the 2,4-dichloroquinazoline intermediate. This reaction is highly regioselective.

Scientific literature and experimental evidence consistently show that in SₙAr reactions involving 2,4-dichloroquinazolines, nucleophilic attack occurs preferentially at the C-4 position under mild conditions. stackexchange.comnih.govdoaj.orgresearchgate.net The C-2 position is significantly less reactive and requires harsher conditions for substitution. stackexchange.com This differential reactivity allows for the selective introduction of the 3-chlorophenoxy group at C-4 while leaving the C-2 chloro group intact.

The reaction is typically carried out by treating 2,4-dichloroquinazoline with 3-chlorophenol in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like DMF or acetonitrile. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the C-4 position.

The heightened electrophilicity of the C-4 position compared to the C-2 position is attributed to electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C-4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.govresearchgate.net Furthermore, the activation energy for the nucleophilic attack at C-4 is calculated to be lower than that for the attack at C-2, confirming that the C-4 substitution is kinetically favored. nih.gov This intrinsic electronic preference ensures the high regioselectivity required for the successful synthesis of this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-chlorophenol |

| Acetic anhydride |

| Acetonitrile |

| Ammonia |

| Anthranilic acid |

| Dimethylformamide (DMF) |

| Formamide |

| Phosphorus oxychloride (POCl₃) |

| Phosphorus pentachloride (PCl₅) |

| Potassium carbonate |

| Potassium cyanate |

| Quinazoline-2,4-dione |

| Quinazolin-4(3H)-one |

| Sodium hydride |

| Thionyl chloride (SOCl₂) |

| Urea |

Nucleophilic Aromatic Substitution (SNAr) at C-4 of Halogenated Quinazoline Precursors

The principal route to installing the phenoxy moiety relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. The starting material for this transformation is typically 2,4-dichloroquinazoline, a versatile and highly reactive intermediate. The quinazoline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the two chlorine atoms, making the carbon atoms of the pyrimidine ring, particularly C-4 and C-2, highly electrophilic and susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination sequence. First, the nucleophile (in this case, the 3-chlorophenoxide ion) attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group from the tetrahedral intermediate, yielding the final substituted product. The C-4 position is significantly more reactive than the C-2 position in SNAr reactions under moderate conditions. nih.govstackexchange.com

Reaction Conditions and Catalysis for Phenoxy Introduction (e.g., using phenoxide nucleophiles)

The introduction of the 3-chlorophenoxy group is accomplished by reacting 2,4-dichloroquinazoline with 3-chlorophenol in the presence of a base. The base serves to deprotonate the hydroxyl group of 3-chlorophenol, generating the more potent 3-chlorophenoxide nucleophile in situ. This reaction is typically performed in a polar aprotic solvent which can solvate the cation of the base without interfering with the nucleophile.

Common bases used for this transformation include alkali metal carbonates (e.g., potassium carbonate), alkali metal hydrides (e.g., sodium hydride), or strong organic bases. The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side products. While the reaction is often conducted at elevated temperatures to ensure a reasonable reaction rate, excessively harsh conditions can lead to substitution at the less reactive C-2 position. The reaction generally does not require a catalyst, as the quinazoline ring is sufficiently activated toward nucleophilic attack.

| Parameter | Condition | Purpose |

|---|---|---|

| Electrophile | 2,4-Dichloroquinazoline | Activated quinazoline core |

| Nucleophile | 3-Chlorophenol | Source of the 3-chlorophenoxy group |

| Base | K₂CO₃, NaH, DIPEA | Generates the phenoxide nucleophile in situ |

| Solvent | DMF, Acetonitrile, Dioxane, THF | Polar aprotic solvent to facilitate the SNAr reaction |

| Temperature | Room Temperature to ~80 °C | Controls reaction rate and regioselectivity nih.gov |

Control of Regioselectivity in Phenoxy Ether Formation

A key feature of the synthesis is the high degree of regioselectivity observed. Nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. This selectivity is a well-documented phenomenon in the chemistry of 2,4-disubstituted quinazolines. nih.gov Theoretical and experimental studies have shown that the C-4 carbon atom is electronically more deficient and thus more susceptible to nucleophilic attack than the C-2 carbon. nih.gov

The greater electrophilicity of C-4 can be attributed to its position relative to the ring nitrogens. The intermediate formed upon attack at C-4 is better able to delocalize the negative charge compared to the intermediate formed from attack at C-2. Consequently, the activation energy for the C-4 substitution pathway is lower, making it the kinetically favored process under mild to moderate reaction conditions. By carefully controlling the temperature and reaction time, it is possible to achieve almost exclusive formation of the 4-substituted isomer, leaving the chlorine atom at the C-2 position intact for potential further modifications.

Incorporation of the 3-Chlorophenoxy Substituent

The successful synthesis of the target compound hinges on the efficient formation of the ether linkage between the quinazoline core and the 3-chlorophenyl moiety. This involves the preparation of the necessary precursors and their subsequent coupling.

Synthesis of the 3-Chlorophenol Precursor

The 3-chlorophenol component is a commercially available and widely used chemical intermediate. nih.gov Industrially, it can be prepared through several methods. One significant route is the selective hydrodechlorination of more highly chlorinated phenols, which are often available as by-products from other processes. google.com This method involves the catalytic removal of chlorine atoms from the ortho and para positions, preferentially leaving the meta-chlorine substituent. google.com

Another industrial method is a variation of the cumene process. This synthesis begins with the alkylation of chlorobenzene with propylene to form chlorocumene. Subsequent oxidation and acidic workup yield 3-chlorophenol and acetone as co-products. wikipedia.org

Coupling Reactions for Ether Linkage Formation

The formation of the ether linkage in this compound is achieved via the SNAr reaction, which serves as the "coupling" step. As previously described, the 3-chlorophenoxide ion, generated in situ, acts as the nucleophile that displaces the chloride ion at the C-4 position of 2,4-dichloroquinazoline. This reaction is a direct and efficient method for constructing the C-O aryl ether bond on the activated quinazoline scaffold. The robustness and high regioselectivity of this reaction make it the preferred method for synthesizing this class of compounds.

Advanced Synthetic Approaches and Green Chemistry Principles

While the traditional SNAr reaction is effective, research into quinazoline synthesis continues to evolve, with a focus on improving efficiency, reducing environmental impact, and exploring novel reaction pathways.

Advanced Synthetic Approaches: One advanced technique is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.govnih.govresearchgate.netscholarsresearchlibrary.com This method has been successfully applied to the synthesis of various 4-substituted quinazolines. nih.govnih.gov

Another novel approach to forming 4-phenoxy-quinazoline derivatives involves the use of aryne chemistry. nih.govsemanticscholar.orgresearchgate.netrsc.org In this method, a quinazolin-4(3H)-one precursor reacts with an aryne, generated in situ (for example, from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and a fluoride source like CsF). nih.govsemanticscholar.org This methodology provides a mild, efficient, and environmentally benign route to C-O bond formation without the need for a pre-halogenated quinazoline at the C-4 position. nih.govsemanticscholar.org

Visible Light-Driven Photocatalysis in Quinazoline Synthesis

Visible light-driven photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, providing an eco-friendly alternative to conventional methods that often require harsh conditions or toxic reagents. This approach utilizes photons from visible light as a clean energy source to activate a photocatalyst, which then drives chemical transformations under mild conditions.

Research into the synthesis of the broader quinazoline and quinazolinone families has demonstrated the effectiveness of this methodology. These reactions are often designed as one-pot, multi-component processes, which enhances efficiency by reducing the number of purification steps and minimizing waste. Various photocatalytic systems have been developed, employing catalysts that can absorb visible light, leading to the formation of electron-hole pairs that initiate the desired chemical reactions.

Key features of this methodology include:

Green Chemistry: It aligns with the principles of green chemistry by using a renewable energy source (visible light) and often allowing for the use of environmentally benign solvents like water or ethanol.

Mild Conditions: Reactions are typically conducted at room temperature, which helps to prevent the degradation of sensitive functional groups.

High Efficiency: Many photocatalytic methods report high to excellent yields of the desired quinazoline products in relatively short reaction times.

Catalyst Reusability: Several photocatalysts can be recovered and reused for multiple reaction cycles, enhancing the cost-effectiveness and sustainability of the process.

While a specific photocatalytic synthesis for this compound is not detailed in the literature, the general applicability of this method to the quinazoline scaffold is well-established. The data below summarizes findings from representative studies on the synthesis of various quinazoline derivatives using different photocatalytic systems.

| Photocatalyst | Reactants | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Curcumin-sensitized TiO₂ | Aldehydes, Urea/Thiourea, Dimedone | Ethanol | 40 minutes | Up to 97% |

| Molybdenum Disulfide (MoS₂) | Aromatic Aldehydes, Anthranilamide | Water | Not Specified | Good to Excellent |

| Photocatalyst-Free | Aminobenzamides, in situ generated Aldehydes | Not Specified | Not Specified | Not Specified |

| CuFe₂O₄@NH₂-MIL-88B(Fe) | Not Specified | Not Specified | Not Specified | Good to Excellent |

Hexachlorocyclotriphosphazene

Hexachlorocyclotriphosphazene (HCCP) has been identified as an effective reagent for the direct synthesis of 4-aryloxyquinazolines from quinazolin-4(3H)-one precursors. This method presents a modern alternative to traditional chlorination procedures that use reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which often require harsh conditions and can be environmentally hazardous.

The HCCP-mediated synthesis involves the in situ activation of the quinazolin-4(3H)-one. The mechanism is believed to proceed through the formation of a reactive phosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by a phenol. For the synthesis of this compound, the starting materials would be 2-chloroquinazolin-4(3H)-one and 3-chlorophenol. The presence of a base, such as diisopropylethylamine (DIPEA), is crucial to facilitate the reaction.

This synthetic strategy offers several advantages:

Direct Conversion: It allows for the direct formation of the C-O bond between the quinazoline ring and the phenoxy group without isolating a 4-chloroquinazoline intermediate.

Milder Conditions: The reactions can be performed under milder conditions compared to those using traditional chlorinating agents.

Broad Applicability: The method has been successfully applied to a range of substituted quinazolin-4(3H)-ones and various nucleophiles, including thiophenols and phenols. researchgate.net

Research has been conducted to optimize the reaction conditions for this type of transformation, as detailed in the table below, which showcases the synthesis of a 4-arylthioquinazoline derivative as a model system. researchgate.net

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEA | MeCN | 45 | 48 |

| K₂CO₃ | MeCN | 45 | 32 |

| Cs₂CO₃ | MeCN | 45 | 69 |

| DIPEA | MeCN | 45 | 81 |

| DIPEA | THF | 45 | 12 |

| DIPEA | DMF | 45 | 23 |

| DIPEA | CHCl₃ | 45 | 7 |

| DIPEA | MeCN | 25 | 68 |

| DIPEA | MeCN | 65 | 55 |

Data adapted from a model reaction for the synthesis of 4-arylthioquinazolines mediated by HCCP. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(3-chlorophenoxy)quinazoline?

A common approach involves nucleophilic substitution of 2,4-dichloroquinazoline with 3-chlorophenol. For example, reacting 2,4-dichloroquinazoline (10 mmol) with excess 3-chlorophenol (20 mmol) in anhydrous ethanol under reflux (313 K) for 6–12 hours. Catalysts like dimethylaminopyridine (DMAP) may accelerate the reaction. Purification typically involves recrystallization from ethyl acetate or column chromatography. Characterization via NMR (e.g., δ 7.53–8.73 ppm for aromatic protons) and mass spectrometry (e.g., m/z 294 [M+1]) confirms the product .

Q. How is crystallographic data for quinazoline derivatives validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELXL software refines atomic coordinates and thermal parameters, while ORTEP-III generates molecular graphics. Hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings (e.g., 61.71° in 2-(4-chlorophenyl)-4-phenylquinazoline) are critical for structural validation. Crystallization from ethyl acetate or ethanol is common .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Identifies substituent positions (e.g., coupling constants for adjacent aromatic protons) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+1]) .

- Melting Point Analysis : Verifies purity (e.g., 93–95°C for intermediates) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution kinetics compared to ethanol .

- Catalyst Screening : DMAP or triethylamine improves phenoxide ion generation .

- Temperature Control : Reflux conditions (70–80°C) balance reactivity and side-product formation .

- Stoichiometry : Excess 3-chlorophenol (2–3 equivalents) drives the reaction to completion .

Q. What strategies resolve contradictory NMR data in quinazoline derivatives?

Contradictory peaks may arise from:

Q. How are structure-activity relationships (SARs) designed for quinazoline-based bioactive compounds?

SAR studies involve:

- Substituent Variation : Modifying the 3-chlorophenoxy group to assess effects on bioactivity (e.g., replacing Cl with F or NO) .

- Pharmacophore Modeling : Computational tools (e.g., molecular docking) predict binding affinity to targets like tyrosine kinases .

- In Vitro Assays : Testing analogs for anticonvulsant or antimicrobial activity using standardized protocols (e.g., MTT assays for cytotoxicity) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Common issues include:

Q. How can physicochemical properties (e.g., solubility) be improved for in vivo studies?

Strategies include:

- Salt Formation : Hydrochloride salts enhance aqueous solubility .

- Prodrug Design : Esterification of hydroxyl groups improves bioavailability .

- Co-Solvent Systems : Ethanol/PEG-400 mixtures increase solubility for parenteral administration .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of chloro substituents .

- Crystallography : Use SHELXTL or OLEX2 for structure refinement and validation .

- Bioactivity Testing : Include positive controls (e.g., albaconazole for antifungal assays) and validate assays with triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.